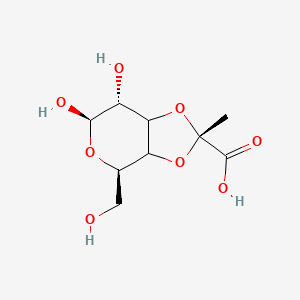![molecular formula C24H21ClO4 B14428834 4-Ethylphenyl 2-chloro-4-[(4-ethylbenzoyl)oxy]benzoate CAS No. 84700-06-1](/img/structure/B14428834.png)
4-Ethylphenyl 2-chloro-4-[(4-ethylbenzoyl)oxy]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethylphenyl 2-chloro-4-[(4-ethylbenzoyl)oxy]benzoate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a complex aromatic structure with both chloro and ethyl substituents, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethylphenyl 2-chloro-4-[(4-ethylbenzoyl)oxy]benzoate typically involves multiple steps, including esterification and chlorination reactions. One common synthetic route involves the esterification of 4-ethylphenol with 2-chloro-4-hydroxybenzoic acid, followed by the introduction of the 4-ethylbenzoyl group through a Friedel-Crafts acylation reaction. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (DCM) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch processes with stringent control over reaction parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethylphenyl 2-chloro-4-[(4-ethylbenzoyl)oxy]benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The ethyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction Reactions: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution: Formation of amides or thioethers.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Applications De Recherche Scientifique
4-Ethylphenyl 2-chloro-4-[(4-ethylbenzoyl)oxy]benzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Ethylphenyl 2-chloro-4-[(4-ethylbenzoyl)oxy]benzoate involves its interaction with specific molecular targets. The chloro and benzoyl groups can participate in electrophilic and nucleophilic interactions, respectively, affecting various biochemical pathways. The compound’s aromatic structure allows it to engage in π-π stacking interactions with aromatic amino acids in proteins, potentially modulating their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Ethylphenyl 2-chlorobenzoate
- 4-Ethylphenyl 4-[(4-ethylbenzoyl)oxy]benzoate
- 2-Chloro-4-[(4-ethylbenzoyl)oxy]benzoic acid
Uniqueness
4-Ethylphenyl 2-chloro-4-[(4-ethylbenzoyl)oxy]benzoate is unique due to the presence of both chloro and ethyl substituents on the aromatic rings, which confer distinct chemical reactivity and potential applications. Its structural complexity allows for diverse chemical modifications and interactions, making it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
84700-06-1 |
|---|---|
Formule moléculaire |
C24H21ClO4 |
Poids moléculaire |
408.9 g/mol |
Nom IUPAC |
(4-ethylphenyl) 2-chloro-4-(4-ethylbenzoyl)oxybenzoate |
InChI |
InChI=1S/C24H21ClO4/c1-3-16-5-9-18(10-6-16)23(26)29-20-13-14-21(22(25)15-20)24(27)28-19-11-7-17(4-2)8-12-19/h5-15H,3-4H2,1-2H3 |
Clé InChI |
WKBWTAZEUCOATF-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)C(=O)OC3=CC=C(C=C3)CC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[[4-[(3-carbamimidoylphenoxy)methyl]cyclohexyl]methoxy]benzenecarboximidamide;(2S)-2-hydroxypropanoic acid](/img/structure/B14428761.png)

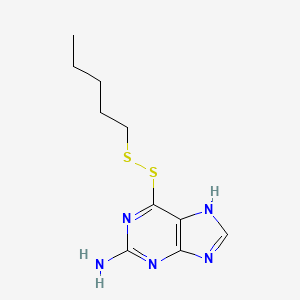
![5,5a-Dihydroxy-1,1,7,9-tetramethyl-11-oxo-4-[(tetradecanoyloxy)methyl]-1a,2,5,5a,6,9,10,10a-octahydro-1h-2,8a-methanocyclopenta[a]cyclopropa[e][10]annulen-6-yl tetradecanoate](/img/structure/B14428776.png)



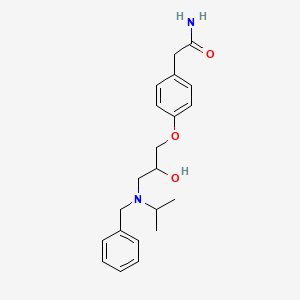
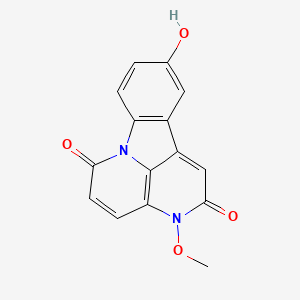
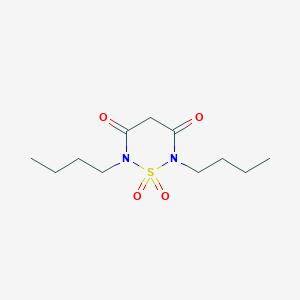
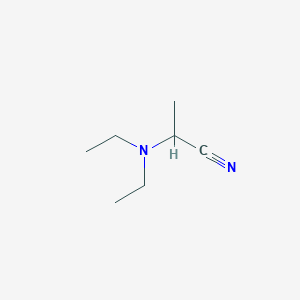
![3-Acetyl-5-[(pentyloxy)methyl]oxolan-2-one](/img/structure/B14428812.png)

